molecular formula C8H8N2O3 B1429770 2-(Methylcarbamoyl)isonicotinic acid CAS No. 1279208-48-8

2-(Methylcarbamoyl)isonicotinic acid

Katalognummer: B1429770
CAS-Nummer: 1279208-48-8
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: PVIZBGMQZAJNIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylcarbamoyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a methylcarbamoyl group at the 2-position.

Wirkmechanismus

Target of Action

The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .

Mode of Action

This compound interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, this compound disrupts this balance, leading to changes in chromatin structure and gene expression .

Result of Action

The inhibition of KDM4A enzymatic activity by this compound leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylcarbamoyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Methylcarbamoyl)isonicotinic acid has emerged as a promising fragment for the development of KDM4A inhibitors, which are potential therapeutic agents for cancer treatment.

  • Inhibition Potency : The compound displays an IC₅₀ value of approximately 7.09 μM against KDM4A, indicating effective inhibition of enzymatic activity .
  • Fragment-Based Drug Design : It serves as a building block for synthesizing more complex inhibitors, allowing researchers to explore structure–activity relationships (SAR) to enhance efficacy .

Biological Research

The compound is studied for its role in epigenetic regulation and gene expression modulation.

  • Histone Methylation : By inhibiting KDM4A, it alters the methylation status of histone lysine residues, which can lead to changes in gene expression profiles associated with various diseases.
  • Cellular Metabolism : Preliminary studies suggest that it may influence cellular metabolism and has potential applications in treating neurological disorders.

Case Study 1: KDM4A Inhibition

In a study focused on fragment-based drug discovery, this compound was identified as a selective inhibitor of KDM4A through virtual screening and subsequent in vitro assays.

CompoundIC₅₀ (μM)Binding Affinity (K_D)
This compound7.09 ± 1.36Not specified
Derivative 125.059.5
Derivative 241.6410.7

This table summarizes the inhibitory potency and binding affinities of the compound and its derivatives, highlighting the potential for further optimization in drug development .

Case Study 2: Epigenetic Regulation

Research exploring the effects of KDM4A inhibitors on gene expression demonstrated that treatment with this compound led to significant changes in histone methylation patterns, impacting genes associated with cancer progression.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Methylcarbamoyl)isonicotinic acid is unique due to the presence of the methylcarbamoyl group at the 2-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an inhibitor of lysine demethylase enzymes, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(Methylcarbamoyl)isonicotinic acid, with the CAS number 1279208-48-8, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of the KDM4A enzyme, which plays a crucial role in various biological processes, including gene regulation and cancer progression.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : 2-(Methylcarbamoyl)pyridine-4-carboxylic acid

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the KDM4A enzyme. KDM4A is a member of the Jumonji domain-containing family of histone demethylases and is implicated in the demethylation of histone H3 at lysine 9 and 36, which are critical for gene expression regulation. Inhibition of this enzyme can lead to altered gene expression profiles associated with various diseases, particularly cancer.

Inhibition of KDM4A

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against KDM4A. The compound was identified through in-silico screening methods that assessed its binding affinity to the active site of the enzyme. The findings suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting KDM4A-related pathways .

Case Study: Anti-Cancer Potential

In a case study investigating the anti-cancer properties of compounds inhibiting KDM4A, this compound was shown to reduce cell viability in various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity levels, revealing that the compound effectively induced apoptosis in treated cells. This activity was correlated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Summary of Biological Activities

Activity Details
KDM4A Inhibition Significant inhibitor; potential therapeutic target in cancer treatment .
Cytotoxicity Induces apoptosis in cancer cell lines; reduces cell viability .
Gene Regulation Alters expression profiles associated with oncogenesis .

Safety and Toxicity Profile

While the biological activity is promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells. Further investigations are necessary to establish a comprehensive safety profile before clinical application .

Eigenschaften

IUPAC Name

2-(methylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZBGMQZAJNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylcarbamoyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylcarbamoyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylcarbamoyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylcarbamoyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Methylcarbamoyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylcarbamoyl)isonicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.